Structural Differentiation: 7-Methoxybenzofuran Plus Pyridazin-3-yloxy Piperidine Versus Single-Scaffold Analogs
This compound uniquely combines a 7-methoxybenzofuran-2-carbonyl group with a 4-(pyridazin-3-yloxy)piperidine moiety. The 7-methoxybenzofuran substructure has been validated as a dialkoxyphenyl replacement in PDE4 inhibitors, where it achieved PDE4 IC₅₀ values in the low nanomolar range (compound 4e: PDE4B IC₅₀ = 10.0 nM, PDE4D IC₅₀ = 15.2 nM) [1]. The pyridazin-3-yloxy piperidine motif, disclosed in the Sloan-Kettering pyridazinone-furan patent portfolio, is associated with anti-proliferative activity against cancer cell lines [2]. In contrast, compounds containing only one of these two pharmacophores—such as 1-(benzofuran-2-ylcarbonyl)piperidine (CAS 77509-75-2), which lacks the pyridazin-3-yloxy group entirely—do not engage the same target space and are used primarily as serotonin reuptake modulators .
| Evidence Dimension | Target engagement breadth (multi-target vs. single-target potential) |
|---|---|
| Target Compound Data | Integrates 7-methoxybenzofuran (validated PDE4 pharmacophore) with pyridazin-3-yloxy piperidine (kinase/anti-proliferative motif) |
| Comparator Or Baseline | 1-(Benzofuran-2-ylcarbonyl)piperidine (CAS 77509-75-2): Single benzofuran-piperidine scaffold without pyridazine moiety; used as serotonin reuptake inhibitor scaffold |
| Quantified Difference | Qualitative: absence of pyridazin-3-yloxy group in comparator eliminates kinase-targeting potential and PDE4 inhibition capacity; no quantitative head-to-head data available |
| Conditions | Structural comparison based on published pharmacophore mapping; no direct co-assay data exists for these two specific compounds |
Why This Matters
For procurement decisions, this compound offers a dual-pharmacophore scaffold that cannot be replicated by simpler benzofuran-piperidine analogs, enabling exploration of polypharmacology or multi-target engagement in a single chemical entity.
- [1] Xia, C.; Wen, H.; Zheng, L.; et al. Discovery of 7-alkoxybenzofurans as PDE4 inhibitors with hepatoprotective activity in D-GalN/LPS-induced hepatic sepsis. Eur. J. Med. Chem. 2024, 275, 116576. View Source
- [2] Djaballah, H.; Varmus, H. E.; Shum, D.; Somwar, R.; Chucholowski, A.; Thiruvazhi, M. S. Pyridazinones and furan-containing compounds. U.S. Patent Application US20100210649 A1, 2010. View Source
